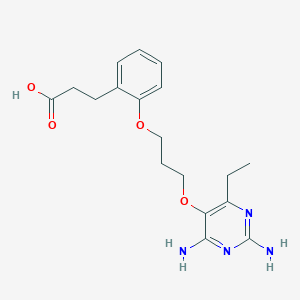
DHFR-IN-5
Cat. No. B8605542
M. Wt: 360.4 g/mol
InChI Key: VDGXZSSDCDPCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530491B2
Procedure details


2,4-Diamino-6-ethyl-5-hydroxypyrimidine (0.4625 g, 3 mmol) was added to a stirred solution of lithium hydroxide monohydrate (0.4406 g, 10.5 mmol) in DMF (4 mL) and the reaction mixture was stirred at 25° C. for 1 hour. A solution of methyl 3-(2-(3-bromopropoxy)phenyl)propanoate (0.9035 g, 3 mmol) in DMF (1 mL) was added and the reaction mixture was left stirring at 25° C. overnight. DMF was partially removed under reduced pressure to give residue. The residue was diluted with water followed by extraction with dichloromethane. The aqueous layer was neutralized with dil. HCl to give white solid. Recrystallization from acetone afforded the desired diaminopyrimidine as white solid (0.6271 g, 58%, m.p. 155.5-157.5° C.). 1H NMR (400 MHz, DMSO-d6): 1.04 (3H, t, J=7.6 Hz), 2.19 (2H, m), 2.39 (2H, q, J=7.5 Hz), 2.46 (2H, t, J=7.5 Hz), 2.78 (2H, t, J=7.7 Hz), 3.83 (2H, t, J=6.1 Hz), 4.15 (2H, t, J=5.9 Hz), 6.29 (2H, bs), 6.85 (1H, t, J=7.4 Hz), 6.96 (2H, bs), 6.98 (1H, d, J=8.1 Hz), 7.14-7.19 (2H, m).

Name
lithium hydroxide monohydrate
Quantity
0.4406 g
Type
reactant
Reaction Step One


Name
methyl 3-(2-(3-bromopropoxy)phenyl)propanoate
Quantity
0.9035 g
Type
reactant
Reaction Step Two



Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([OH:9])=[C:4]([CH2:10][CH3:11])[N:3]=1.O.[OH-].[Li+].Br[CH2:16][CH2:17][CH2:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH2:26][CH2:27][C:28]([O:30]C)=[O:29]>CN(C=O)C.O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([O:9][CH2:16][CH2:17][CH2:18][O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[C:4]([CH2:10][CH3:11])[N:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4625 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)O)CC
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.4406 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
methyl 3-(2-(3-bromopropoxy)phenyl)propanoate
|
|
Quantity
|
0.9035 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCOC1=C(C=CC=C1)CCC(=O)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 25° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at 25° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DMF was partially removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetone
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)OCCCOC1=C(C=CC=C1)CCC(=O)O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6271 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
